(S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C16H22N2O4 and its molecular weight is 306.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(S)-N-Methoxy-1-((R)-1-(4-methoxyphenyl)ethyl)-N-methyl-5-oxopyrrolidine-3-carboxamide, also referred to as CAS 2208747-24-2, is a compound with notable potential in medicinal chemistry. This article delves into its biological activity, synthesis, and implications for therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a pyrrolidine ring, methoxy groups, and a carboxamide functional group. The synthesis of this compound has been detailed in various studies, with a focus on achieving high optical purity and yield. One notable synthesis method involves the reaction of 4-methoxyphenylacetic acid with oxalyl chloride, followed by further reactions to obtain the desired chiral compound .
Pharmacological Properties
Research indicates that this compound exhibits significant biological activity, particularly in the context of its potential as a therapeutic agent. The following key activities have been identified:
- Antiviral Activity : Preliminary studies suggest that derivatives of similar structural classes exhibit antiviral properties. For instance, related compounds have shown effectiveness against viruses such as vaccinia and Rift Valley fever . While specific antiviral testing for our compound is limited, its structural similarity to active compounds indicates potential efficacy.
- Inhibition of Enzymatic Activity : Compounds in this class are often evaluated for their ability to inhibit specific enzymes or receptors. For example, research on related compounds has demonstrated inhibition of the CXCR4 receptor, which plays a role in cancer metastasis and HIV entry into cells .
- Cytotoxicity Assessments : Cytotoxicity studies are crucial for determining the safety profile of new compounds. Related carboxamide derivatives have been tested for cytotoxic effects on various cell lines, indicating that structural modifications can significantly impact both activity and toxicity profiles .
Case Studies
A series of case studies highlight the biological activity of related compounds:
- Study on Antiviral Efficacy : A study involving imidazole derivatives demonstrated significant antiviral activity against vaccinia virus, suggesting that modifications to the carboxamide structure could yield similar results for our compound .
- CXCR4 Inhibition : Research focusing on tetrahydroisoquinoline derivatives showed promising results in inhibiting CXCR4, suggesting that similar structural motifs in our compound may confer similar inhibitory effects .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Compound | Activity Type | IC50 (μM) | Notes |
---|---|---|---|
(S)-N-Methoxy... | Antiviral | TBD | Potential based on structural similarity |
Analog A | CXCR4 Inhibition | 0.09 | Promising inhibitor; warrants further evaluation |
Analog B | Cytotoxicity | >100 | No significant cytotoxicity observed |
Propriétés
IUPAC Name |
(3S)-N-methoxy-1-[(1R)-1-(4-methoxyphenyl)ethyl]-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-11(12-5-7-14(21-3)8-6-12)18-10-13(9-15(18)19)16(20)17(2)22-4/h5-8,11,13H,9-10H2,1-4H3/t11-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPYGXYBOZSXMR-YPMHNXCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)OC)N2C[C@H](CC2=O)C(=O)N(C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.